molecular formula C11H12N2O3 B2638707 6-Methyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 953739-35-0

6-Methyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No. B2638707
CAS RN: 953739-35-0
M. Wt: 220.228
InChI Key: UPLQNWLOZPYPCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid, also known as MPOPC, is a chemical compound that has been gaining attention in the scientific community due to its potential use in various research applications. MPOPC is a heterocyclic compound that contains both a pyridine and an oxazole ring. It has a molecular weight of 241.29 g/mol and a chemical formula of C13H14N2O3.

Scientific Research Applications

Medicinal Chemistry

Oxazole, a core structure in “6-Methyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid”, is an important heterocyclic nucleus having a wide spectrum of biological activities . Oxazole derivatives have been found to exhibit various biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant .

Drug Design

Fused pyridine derivatives, which include “6-Methyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid”, are of increasing interest in drug design and medicinal chemistry . The structural similarity of many drugs with DNA bases such as adenine and guanine is a key factor to explain their effectiveness .

Organic Chemistry Studies

“6-Methyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid” is a chemical compound with diverse applications in scientific research. Its unique structure enables investigation of novel reactions and synthesis methods, broadening the scope of organic chemistry studies.

Synthesis of New Chemical Entities

The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry have been increased in the past few years . Researchers round the globe synthesize various oxazole derivatives and screen them for their various biological activities .

Pharmacophore in Drug Research

Oxazolo[5,4-d]pyrimidine scaffold, a related structure to “6-Methyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid”, is often used as a popular pharmacophore and structural element of a wide range of compounds active against diverse molecular targets .

Kinase Inhibitors

Compounds with structures similar to “6-Methyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid” have been found to be potent kinase inhibitors . These compounds can inhibit various kinases, which are enzymes that modify other proteins by chemically adding phosphate groups .

properties

IUPAC Name

6-methyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-4-8-9-7(11(14)15)5-6(2)12-10(9)16-13-8/h5H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLQNWLOZPYPCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC2=NC(=CC(=C12)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

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